2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE
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Overview
Description
2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the benzimidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether derivative with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The ethoxy and thioether groups may enhance the compound’s binding affinity and specificity. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: An anthelmintic drug with a benzimidazole core.
Albendazole: Another anthelmintic with a similar structure to mebendazole.
Thiabendazole: Used as an antifungal agent.
Uniqueness
2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE is unique due to the presence of the ethoxy and thioether groups, which are not commonly found in other benzimidazole derivatives. These groups may confer unique biological activities and enhance the compound’s therapeutic potential .
Properties
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-2-24-15-8-9-16-17(12-15)22-19(21-16)25-13-18(23)20-11-10-14-6-4-3-5-7-14/h3-9,12H,2,10-11,13H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOCDRCMASGAMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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